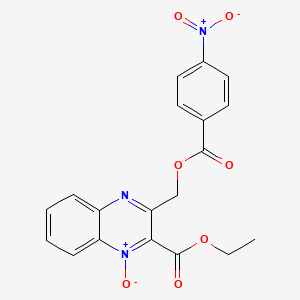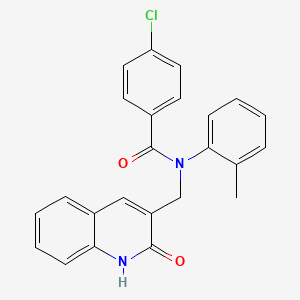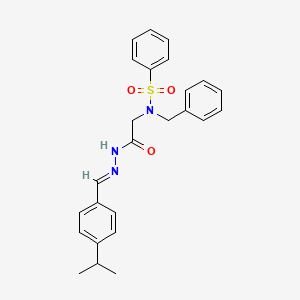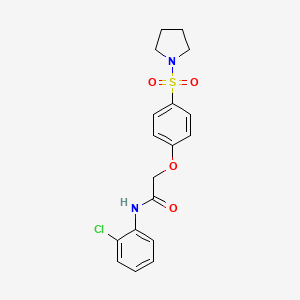
N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as CP-690,550, is a small molecule inhibitor that is used for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which is a key signaling molecule in the immune system.
Wirkmechanismus
CP-690,550 selectively inhibits N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, which is a key signaling molecule in the immune system. N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, CP-690,550 blocks the signaling of these cytokines and reduces the activity of T cells and other immune cells, thereby reducing inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and improve clinical outcomes in patients with autoimmune diseases. It also reduces the production of pro-inflammatory cytokines such as IL-6 and tumor necrosis factor-alpha (TNF-alpha). CP-690,550 has been shown to be well-tolerated in clinical trials, with minimal adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 is a potent and selective inhibitor of N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, which makes it a valuable tool for studying the role of N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in the immune system. However, its potency and selectivity can also make it difficult to interpret the results of experiments. In addition, CP-690,550 has a short half-life, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CP-690,550. One area of research is the development of new N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide inhibitors with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict the response to CP-690,550 in patients with autoimmune diseases. Finally, CP-690,550 is being investigated for its potential use in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
Synthesemethoden
CP-690,550 is synthesized by a multistep process that involves the coupling of 2-chloroaniline with 4-(pyrrolidin-1-ylsulfonyl)phenol followed by the reaction with chloroacetyl chloride. The resulting intermediate is then reacted with sodium hydroxide to yield CP-690,550.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune diseases. It has been shown to be effective in reducing inflammation and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is also being investigated for its potential use in the treatment of other autoimmune diseases such as multiple sclerosis and systemic lupus erythematosus.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-16-5-1-2-6-17(16)20-18(22)13-25-14-7-9-15(10-8-14)26(23,24)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMIBYKGILDIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-((5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/no-structure.png)
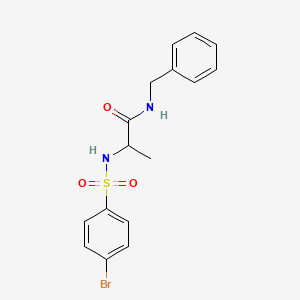
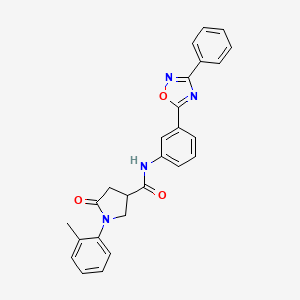
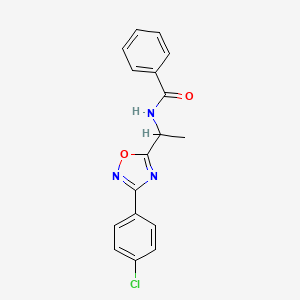

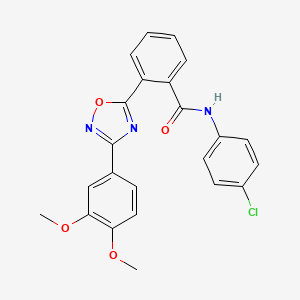
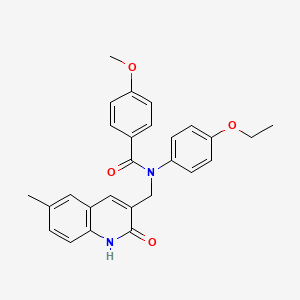
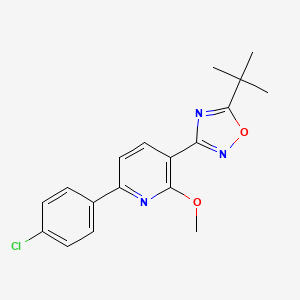
![1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7715670.png)

